1-Iodo-2-isocyanatononane
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Overview
Description
1-Iodo-2-isocyanatononane is an organic compound characterized by the presence of an iodine atom and an isocyanate group attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-isocyanatononane can be synthesized through a multi-step process involving the iodination of a suitable precursor followed by the introduction of the isocyanate group. One common method involves the reaction of nonane with iodine in the presence of a catalyst to form 1-iodononane. This intermediate is then reacted with phosgene (COCl₂) to introduce the isocyanate group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and isocyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-isocyanatononane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles like alcohols and amines, forming urethanes and ureas, respectively.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium iodide (KI) in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as primary amines (RNH₂) or alcohols (ROH) are used, often in the presence of a catalyst like triethylamine (TEA) or dibutyltin dilaurate (DBTDL).
Major Products Formed:
Substitution Reactions: Products include various substituted nonanes, depending on the nucleophile used.
Addition Reactions: Products include urethanes and ureas, which are valuable intermediates in polymer chemistry and pharmaceuticals.
Scientific Research Applications
1-Iodo-2-isocyanatononane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Iodo-2-isocyanatononane involves its reactivity with nucleophiles due to the electrophilic nature of the iodine atom and the isocyanate group. The iodine atom can be displaced by nucleophiles, while the isocyanate group can form covalent bonds with nucleophilic sites on biomolecules or other substrates. These interactions can lead to the formation of stable adducts, which may exhibit specific biological or chemical activities .
Comparison with Similar Compounds
- 1-Iodo-2-isocyanatopropane
- 1-Iodo-2-isocyanatobutane
- 1-Iodo-2-isocyanatohexane
Comparison: 1-Iodo-2-isocyanatononane is unique due to its longer carbon chain, which can influence its physical properties, such as solubility and boiling point. Compared to shorter-chain analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where longer alkyl chains are advantageous .
Properties
CAS No. |
89422-64-0 |
---|---|
Molecular Formula |
C10H18INO |
Molecular Weight |
295.16 g/mol |
IUPAC Name |
1-iodo-2-isocyanatononane |
InChI |
InChI=1S/C10H18INO/c1-2-3-4-5-6-7-10(8-11)12-9-13/h10H,2-8H2,1H3 |
InChI Key |
AVHOKIFGAFIWJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CI)N=C=O |
Origin of Product |
United States |
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